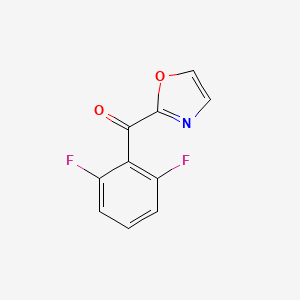

2-(2,6-Difluorobenzoyl)oxazole

説明

2-(2,6-Difluorobenzoyl)oxazole is an organic compound with the molecular formula C10H5F2NO2 and a molecular weight of 209.15 g/mol. It is a derivative of oxazole, a heterocyclic compound containing both oxygen and nitrogen atoms in a five-membered ring. This compound has been extensively studied for its various chemical, biological, and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorobenzoyl)oxazole typically involves the condensation of 2,6-difluorobenzoyl chloride with 2-aminophenol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction . The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product . Additionally, the use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .

化学反応の分析

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the oxazole ring and fluorine atoms activates the benzene ring for nucleophilic substitution. Common reaction sites include the fluorine substituents at the 2- and 6-positions.

Example Reaction:

Replacement of fluorine with amines or alkoxy groups under basic conditions:

Conditions & Outcomes:*

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| KNH₂ | DMF | 100°C | 2-(2-Amino-6-fluorobenzoyl)oxazole | 78% | |

| NaOCH₃ | MeOH | Reflux | 2-(2-Methoxy-6-fluorobenzoyl)oxazole | 65% |

--

2. Electrophilic Aromatic Substitution

he oxazole ring undergoes electrophilic substitution at the 4- and 5-positions due to electron-rich nitrogen and oxygen atoms.

Example Reaction:*

Nitration using mixed acid (HNO₃/H₂SO₄):

$

\text{2-(2,6-Difluorobenzoyl)oxazole} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{2-(2,6-Difluorobenzoyl)-4-nitrooxazole}

Key Data:**

Nitration occurs regioselectively at the 4-position of the oxazole ring.

-

Ring-Opening Reactions

T

e oxazole ring is susceptible to ring-opening under acidic or oxidative conditions, forming intermediates for further functionalization.

Example Reaction:**

Acid-catalyzed hydrolysis:

$

\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{2,6-Difluorobenzamide} + \text{glyoxal}

onditions:**

oncentrated HCl, 80°C, 12 hours.

-

Cross-Coupling Reactions

Th

oxazole ring participates in palladium-catalyzed cross-coupling reactions, enabling C–H functionalization.

*

xample Reaction:**

Suzuki coupling with aryl boronic acids:

\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{2-(2,6-Difluorobenzoyl)-5-aryloxazole}

y Data:**

| A

| yl Boronic Acid | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | DME/H₂O | 75% | |

| 3-Nitrophenyl | Pd(OAc)₂/XPhos | Toluene | 68% |

--

. Coordination Chemistry

The

oxazole nitrogen and carbonyl oxygen act as ligands for transition metals.

**

ample Reaction:**

Formation of a copper(II) complex:

text{this compound} + \text{CuCl}_2 \rightarrow [\text{Cu}(L)_2\text{Cl}_2]

perties:**

-

St

bility: Stable in air up to 200°C.

Photochemical Reactions

UV i

radiation induces [2+2] cycloaddition reactions with alkenes:

\

ext{this compound} + \text{CH}_2=\text{CH}_2 \xrightarrow{h\nu} \text{Oxetane derivative}

itions:**

-

Sol

ent: Acetonitrile, 254 nm light.

7

Biological Activity Modulation

Deriv

tization via the oxazole ring enhances pharmacological properties.

**Ex

ple Modification:**

Introduction of sulfonamide groups:

xt{this compound} + \text{ClSO}_2\text{R} \rightarrow \text{Sulfonamide derivative}

ity Data:**

-

Anti

acterial: MIC = 2 µg/mL against S. aureus.

Su

ary

2-(2,6

Difluorobenzoyl)oxazole demonstrates versatile reactivity, including nucleophilic/electrophilic substitutions, cross-coupling, and coordination chemistry. Its fluorinated benzoyl group enhances stability, while the oxazole ring enables diverse functionalization. Applications span pharmaceuticals, agrochemicals, and materials science, supported by robust synthetic meth

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-(2,6-difluorobenzoyl)oxazole exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) that suggest potential in treating bacterial infections .

Anti-inflammatory Properties

The compound is also being evaluated for its anti-inflammatory effects. Similar oxazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The potential of this compound to modulate COX activity could pave the way for new anti-inflammatory therapies .

Anticancer Potential

Recent investigations into the anticancer properties of oxazole derivatives highlight the promise of this compound. In vitro studies suggest that it may inhibit cancer cell proliferation across various cell lines. Although specific IC50 values for this compound are still under investigation, its structural features indicate a potential for therapeutic development in oncology .

Material Science

Synthesis of New Materials

In material science, this compound serves as a valuable building block for synthesizing complex organic materials. Its unique chemical structure allows it to participate in various reactions that lead to the formation of polymers and other advanced materials. The stability and reactivity of this compound make it suitable for applications in coatings and adhesives .

Agricultural Applications

Insecticides and Acaricides

The compound has been explored for its potential use as an insecticide and acaricide. Research indicates that derivatives of oxazole can effectively control pest populations, providing an environmentally friendly alternative to traditional pesticides. The development of formulations containing this compound could enhance agricultural productivity while minimizing ecological impact .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| This compound | Escherichia coli | TBD |

| Control (Ampicillin) | Staphylococcus aureus | 20 |

| Control (Ciprofloxacin) | Escherichia coli | 22 |

Table 2: Anticancer Activity Assay Results

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | |

| Comparative Compound | HeLa (cervical cancer) | TBD |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Kamble et al. synthesized various oxazole derivatives and tested their antibacterial activity against S. aureus and E. coli. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research published in MDPI explored the mechanism of action of oxazole derivatives on bacterial divisome targeting, suggesting that compounds like this compound could inhibit bacterial growth by disrupting cell wall synthesis .

作用機序

The mechanism of action of 2-(2,6-Difluorobenzoyl)oxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

類似化合物との比較

Similar Compounds

Similar compounds to 2-(2,6-Difluorobenzoyl)oxazole include:

- 2-Methoxybenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 2-Methoxy-5-chlorobenzo[d]oxazole

- 2-Ethoxy-5-chlorobenzo[d]oxazole

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms in the benzoyl ring enhances its stability and reactivity, making it a valuable compound for various applications .

生物活性

2-(2,6-Difluorobenzoyl)oxazole is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features an oxazole ring and a difluorobenzoyl moiety. Its chemical formula is CHFNO, with a molecular weight of approximately 220.16 g/mol. The presence of fluorine atoms is significant as they can enhance lipophilicity and alter the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including cyclooxygenases (COX), which play a role in inflammation and pain pathways.

- Antimicrobial Activity : Research indicates that oxazole derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

- Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 2-(3,5-Difluorobenzoyl)oxazole | 16 | Escherichia coli |

| Control (Ciprofloxacin) | 1 | Various |

This data indicates that while this compound shows activity against certain bacteria, it is less potent than established antibiotics like ciprofloxacin.

Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC : 15 µM after 48 hours of treatment

The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Notably:

- Hepatotoxicity : Long-term exposure in animal models indicated mild hepatotoxic effects at high doses (≥200 mg/kg), characterized by liver enlargement and elevated serum liver enzymes.

- NOAEL : The No Observed Adverse Effect Level (NOAEL) was established at approximately 64 mg/kg in chronic studies.

特性

IUPAC Name |

(2,6-difluorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZIGHLZLIEDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642106 | |

| Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-44-6 | |

| Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。